Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate
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Overview
Description
Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate is a complex organic compound that features a thiazole ring, a pyridine moiety, and an ethyl ester group
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like “Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate”, have been found to interact with a variety of biological targets. These include various enzymes and receptors involved in cellular signaling and metabolism .
Mode of Action
Thiazole derivatives can interact with their targets in a variety of ways, often acting as inhibitors or activators. The specific mode of action would depend on the exact structure of the compound and the nature of its target .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their exact structure. Some thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse, reflecting their wide range of potential targets and modes of action. Some thiazole compounds have been found to have cytotoxic activity on human tumor cell lines .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Butanoate Ester: The final step involves the esterification of the intermediate compound with ethyl 4-oxobutanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiazole and pyridine rings.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its role in enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate is unique due to its combination of a thiazole ring, pyridine moiety, and ethyl ester group, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]anilino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-19(26)10-9-18(25)22-15-7-5-14(6-8-15)17-13-28-20(24-17)23-16-4-3-11-21-12-16/h3-8,11-13H,2,9-10H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTHZCOISPJGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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